3-(Methoxymethoxy)phenol
Overview
Description
3-(Methoxymethoxy)phenol, also known as guaiacol glyceryl ether, is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol. It is a derivative of phenol, where the hydroxyl group is substituted with a methoxymethoxy group at the third position. This compound is commonly used in various scientific experiments and has applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)phenol can be achieved through several methods. One common method involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction proceeds as follows:
C6H4(OH)2+(CH3O)2SO2→C6H4(OH)(OCH3)+HO(CH3O)SO2
In this reaction, catechol reacts with dimethyl sulfate to form this compound and methanesulfonic acid as a byproduct .
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of anisole (methoxybenzene) using an oxidizing agent such as peracetic acid. The reaction conditions are carefully controlled to ensure the selective formation of the desired product. The process can be summarized as follows:
C6H5OCH3+CH3CO3H→C6H4(OCH3)(OH)+CH3CO2H
In this reaction, anisole is oxidized by peracetic acid to form this compound and acetic acid as a byproduct .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can yield hydroquinones using reducing agents like sodium borohydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethoxy)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
3-(Methoxymethoxy)phenol is structurally similar to other methoxyphenol derivatives, such as:
2-Methoxyphenol (Guaiacol): Differing by the position of the methoxy group, guaiacol is used in the synthesis of vanillin and as a flavoring agent.
4-Methoxyphenol (Mequinol): Used in dermatology for skin depigmentation treatments.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
3-(methoxymethoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5,9H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXUKOKMVNMHJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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